Cas no 643087-33-6 (1,3-Benzenediol, 2-(aminomethyl)-, hydrobromide)

1,3-Benzenediol, 2-(aminomethyl)-, hydrobromide is a chemically synthesized organic compound featuring a benzene ring substituted with hydroxyl groups at the 1 and 3 positions and an aminomethyl group at the 2 position, forming a hydrobromide salt. This structure imparts reactivity useful in pharmaceutical and fine chemical applications, particularly as an intermediate in drug synthesis. The hydrobromide salt enhances stability and solubility, facilitating handling and formulation. Its functional groups allow for further derivatization, making it valuable in medicinal chemistry for developing bioactive molecules. The compound is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial processes.
1,3-Benzenediol, 2-(aminomethyl)-, hydrobromide structure
643087-33-6 structure
Product Name:1,3-Benzenediol, 2-(aminomethyl)-, hydrobromide
CAS No:643087-33-6
MF:C7H10BrNO2
MW:220.063801288605
CID:1677237
PubChem ID:23071586
Update Time:2025-06-30

1,3-Benzenediol, 2-(aminomethyl)-, hydrobromide Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenediol, 2-(aminomethyl)-, hydrobromide
    • 2,6-dihydroxybenzylamine hydrobromide
    • starbld0012782
    • Z2906109104
    • 2-(aminomethyl)benzene-1,3-diol hydrobromide
    • SCHEMBL2385573
    • 643087-33-6
    • PEJZFDQOAZWLTQ-UHFFFAOYSA-N
    • 2-(aminomethyl)benzene-1,3-diol;hydrobromide
    • EN300-726357
    • Inchi: 1S/C7H9NO2.BrH/c8-4-5-6(9)2-1-3-7(5)10;/h1-3,9-10H,4,8H2;1H
    • InChI Key: PEJZFDQOAZWLTQ-UHFFFAOYSA-N
    • SMILES: Br.OC1C=CC=C(C=1CN)O

Computed Properties

  • Exact Mass: 218.9895
  • Monoisotopic Mass: 218.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 97.8
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.5Ų

Experimental Properties

  • PSA: 66.48

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Additional information on 1,3-Benzenediol, 2-(aminomethyl)-, hydrobromide

Introduction to 1,3-Benzenediol, 2-(aminomethyl)-, hydrobromide (CAS No. 643087-33-6)

1,3-Benzenediol, 2-(aminomethyl)-, hydrobromide, identified by the Chemical Abstracts Service Number (CAS No.) 643087-33-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, also known as hydrobromide salt of 2-(aminomethyl)-1,3-benzenediol, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both hydroxyl and amino functional groups makes it a versatile intermediate for the synthesis of various pharmacologically active molecules.

The molecular structure of 1,3-benzenediol, 2-(aminomethyl)-, hydrobromide consists of a benzene ring substituted with two hydroxyl groups at the 1 and 3 positions, and a primary amine group at the 2 position, which is further protonated to form the hydrobromide salt. This arrangement imparts distinct chemical reactivity and solubility characteristics, making it a valuable building block in organic synthesis. The hydroxyl groups facilitate nucleophilic substitution reactions, while the amino group can participate in hydrogen bonding interactions and condensation reactions.

In recent years, there has been growing interest in exploring the pharmacological potential of 1,3-benzenediol derivatives. The compound 1,3-Benzenediol, 2-(aminomethyl)-, hydrobromide has been studied for its potential role in developing novel therapeutic agents. Specifically, its ability to act as a precursor for biologically active molecules has been investigated in several research contexts. For instance, derivatives of this compound have shown promise in the synthesis of kinase inhibitors and other small-molecule drugs that target specific enzymatic pathways involved in diseases such as cancer and inflammatory disorders.

One of the most compelling aspects of 1,3-Benzenediol, 2-(aminomethyl)-, hydrobromide is its utility in constructing complex molecular frameworks through multi-step synthetic pathways. The compound's bifunctional nature allows for the introduction of additional substituents at various positions on the benzene ring or through further functionalization of the amino group. This flexibility has enabled chemists to design molecules with tailored biological activities. For example, researchers have utilized this intermediate to develop analogs that exhibit enhanced binding affinity to protein targets or improved metabolic stability.

The hydrobromide salt form of 1,3-Benzenediol, 2-(aminomethyl)-, hydrobromide enhances its solubility in polar solvents such as water and alcohols, which is advantageous for both synthetic applications and biological studies. This improved solubility profile facilitates its use in solution-phase reactions and enables efficient purification techniques such as recrystallization or column chromatography. Additionally, the stability of the hydrobromide salt under various storage conditions makes it a reliable reagent for long-term projects.

Recent advancements in computational chemistry have further illuminated the potential applications of 1,3-Benzenediol derivatives like 1,3-Benzenediol, 2-(aminomethyl)-, hydrobromide. Molecular modeling studies have predicted that certain analogs of this compound may interact with specific binding pockets on target proteins with high affinity. These predictions have guided experimental efforts to optimize the structure-activity relationships (SAR) of potential drug candidates. Such computational approaches are increasingly integral to modern drug discovery pipelines.

In clinical research settings, 1-phenyl-3-methyl-2-pyrazolinone derivatives, which share structural similarities with 1-phenyl-3-methyl-2-pyrazolinone, have been explored for their anti-inflammatory properties. While not directly related to 1-phenyl-3-methyl-2-pyrazolinone, these studies highlight the broader significance of benzenediol derivatives in therapeutic development. The findings from these investigations underscore the importance of compounds like 1-phenyl-3-methyl-2-pyrazolinone as scaffolds for designing novel pharmacological agents.

The synthesis of 1-chloro-N-(4-hydroxyphenyl)acetamide derivatives, another class of compounds related to benzenediols, has also been reported recently. These derivatives exhibit interesting biological activities and serve as valuable intermediates in medicinal chemistry. The methodologies developed for their synthesis can be adapted or modified to incorporate functional groups similar to those found in 1-chloro-N-(4-hydroxyphenyl)acetamide derivatives, thereby expanding their utility in drug discovery programs.

The role of benzylic alcohols like benzylic alcohol derivatives cannot be overstated in modern organic synthesis. Their ability to undergo a wide range of transformations makes them indispensable tools for constructing complex molecular architectures. Among these transformations, benzylic alcohol oxidation reactions are particularly noteworthy as they allow for the introduction of oxygen-containing functional groups into aromatic systems. These oxidations are often catalyzed by transition metals such as palladium or copper and can be performed under mild conditions.

The development of novel synthetic routes for benzylic alcohols has been an area of active research over recent decades, particularly within academia and pharmaceutical industry settings where efficient synthetic methodologies are highly valued for their economic feasibility and environmental impact. One notable advancement is the use of enzymatic catalysis to achieve selective oxidations without generating hazardous byproducts, aligning with green chemistry principles that emphasize sustainability.

The exploration into bioactive molecules derived from benzylic alcohols continues to yield promising results, particularly when combined with innovative synthetic strategies such as flow chemistry or microwave-assisted organic synthesis (MAOS). These techniques enhance reaction efficiency while reducing waste generation, making them increasingly attractive alternatives to traditional batch processing methods used extensively throughout chemical manufacturing processes today.

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